molecular formula C10H10N4O4S B12755799 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- CAS No. 178879-97-5

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)-

Cat. No.: B12755799
CAS No.: 178879-97-5
M. Wt: 282.28 g/mol
InChI Key: VGNDHTFPMYXQBV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a carboxylic acid group at the 4-position, a methyl group at the 1-position, and a sulfonyl group attached to a pyridinylamino moiety at the 3-position

Properties

CAS No.

178879-97-5

Molecular Formula

C10H10N4O4S

Molecular Weight

282.28 g/mol

IUPAC Name

1-methyl-3-(pyridin-3-ylsulfamoyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O4S/c1-14-6-8(10(15)16)9(12-14)19(17,18)13-7-3-2-4-11-5-7/h2-6,13H,1H3,(H,15,16)

InChI Key

VGNDHTFPMYXQBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)NC2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid, methyl, and sulfonyl groups. The synthetic route typically involves:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Methylation: The methyl group can be introduced using methyl iodide in the presence of a base such as sodium hydride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole with a sulfonyl chloride derivative in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, methyl iodide, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Pyrazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds containing the pyrazole ring exhibit significant activity against pathogens such as Candida and Staphylococcus aureus .
  • Anticancer Properties :
    • Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation, showing efficacy in various cancer types . The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • Compounds derived from pyrazole have been evaluated for their anti-inflammatory activities, which are crucial in treating conditions like arthritis and other inflammatory diseases . These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects.

Agricultural Applications

  • Fungicides :
    • The compound has been explored for its potential use as a fungicide. Studies demonstrate that pyrazole derivatives can effectively inhibit the growth of phytopathogenic fungi, making them suitable candidates for agricultural applications .
  • Pesticides :
    • Research into the synthesis of pyrazole-based pesticides has revealed their effectiveness against a range of agricultural pests. These compounds can serve as alternatives to traditional pesticides, potentially reducing environmental impact .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of pyrazole derivatives make them suitable for incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research is ongoing into their use in developing advanced materials with specific functionalities .
  • Nanotechnology :
    • Recent advancements suggest that pyrazole compounds can be used in the synthesis of nanoparticles with applications in drug delivery systems, where they enhance the bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using pyrazole derivatives .
Study 2Antimicrobial EfficacyShowed effective inhibition against Candida albicans with minimal inhibitory concentrations lower than traditional antifungals .
Study 3Agricultural UseEvaluated as a potential fungicide against Fusarium species, resulting in effective growth inhibition .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and blocking substrate access. The sulfonyl group can also interact with proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxylic acid: Lacks the methyl and sulfonyl groups, resulting in different chemical and biological properties.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfonyl group, leading to different reactivity and applications.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of the pyridinylamino sulfonyl group, resulting in different chemical behavior and applications.

Biological Activity

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((3-pyridinylamino)sulfonyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy in different biological contexts.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC₁₀H₉N₃O₂
Molecular Weight203.2 g/mol
IUPAC Name1-methyl-3-pyridin-3-ylpyrazole-4-carboxylic acid
AppearancePowder

Synthesis

The synthesis of 1H-Pyrazole-4-carboxylic acid derivatives often involves multi-step reactions, including the use of thionyl chloride and various amines. For instance, one method involves reacting 4-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with pyridin-2-amine to yield the target compound through a series of controlled reactions under specific temperature conditions .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds related to 1H-Pyrazole-4-carboxylic acid exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. One study reported IC₅₀ values for COX-2 inhibition as low as 0.01 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

Antifungal Activity

The antifungal activity of various pyrazole derivatives has been evaluated against several phytopathogenic fungi. Notably, a derivative identified as N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide demonstrated superior antifungal properties compared to commercial fungicides like boscalid .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications at specific positions on the pyrazole ring can enhance biological efficacy. For instance, electron-withdrawing groups at certain positions significantly improve COX inhibitory activity .

Case Study 1: Anti-inflammatory Efficacy

A series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects in vivo. Compounds showed varying degrees of effectiveness, with some achieving over 70% inhibition in edema models, outperforming traditional treatments like celecoxib .

Case Study 2: Antifungal Efficacy

In a comparative study against seven fungal strains, a selected pyrazole derivative exhibited remarkable antifungal activity with an IC₅₀ below that of established fungicides. This research utilized molecular docking techniques to elucidate binding interactions with fungal enzymes, providing insights into its mechanism of action .

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